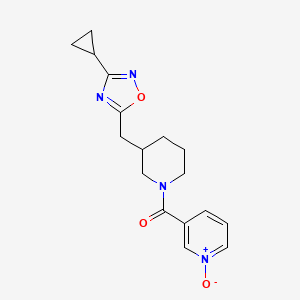

![molecular formula C23H23FN2O2S B2845073 3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1224018-26-1](/img/structure/B2845073.png)

3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as FMe-DSP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Analgesic Activity

Spiro heterocycles, including compounds similar to the specified chemical, have been shown to exhibit significant analgesic activity. For instance, derivatives of 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-ene demonstrated notable efficacy in various pain assays. The analgesic properties were primarily associated with the 2-amino-1,3-thiazine ring system. Some derivatives also showed that the spiroannulated ether ring contributed to this activity (Cohen, Banner, & Lopresti, 1978).

Catalytic Function in Reductive Cleavage

A related compound, 3,3′-tetramethylene-bridged 4-methylthiazolium salt, catalyzes the reduction of diphenyl disulphide and lipoamide to thiols, with simultaneous oxidation of o-methylbenzaldehyde to methyl o-methylbenzoate. This demonstrates the potential of spiro-heterocycles in catalytic applications, particularly in the context of reductive cleavage (Inoue & Tamura, 1986).

Chiral Separation and Configuration Determination

Spirocyclic compounds like the one have applications in pharmaceuticals, either as active ingredients, catalysts in synthesizing active enantiomers, or as surface modifiers. For instance, specific spiro compounds were synthesized and successfully separated into enantiomers using HPLC, with specific optical rotation and configurations determined based on Lowe's rule (Liang, Guo, Liu, & Wei, 2008).

Synthesis and Characterization

Novel fluorinated spiro-heterocycles have been synthesized using efficient and regioselective methods. For example, 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5] undecane-1,3,5,9-tetraone was characterized by X-ray diffraction, FT-IR, and NMR techniques, demonstrating the versatility of these compounds in various scientific applications (Islam, Al-Majid, Barakat, Soliman, Ghabbour, Quah, & Fun, 2015).

Propriétés

IUPAC Name |

[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O2S/c1-28-19-12-8-17(9-13-19)21(27)26-22(29)20(16-6-10-18(24)11-7-16)25-23(26)14-4-2-3-5-15-23/h6-13H,2-5,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJELPGNRIYBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile](/img/structure/B2844991.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2844993.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2844995.png)

![3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2844996.png)

![N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2845002.png)

![2-{[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2845003.png)

![([4-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2845005.png)

![Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2845007.png)

![3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2845008.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2845009.png)

![3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2845010.png)